molecular formula C18H23N3O2 B1192105 AHU2

AHU2

Cat. No.: B1192105
M. Wt: 313.401
InChI Key: PCWDZOOAOLLUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AHU2 is a synthetic chemical compound derived from AHU1, a planar molecule composed of a maleimide group and a morpholine moiety connected via a benzene ring . This compound was synthesized as part of a structure-activity relationship (SAR) study to optimize antimicrobial activity, specifically targeting the inhibition of Shiga toxin (Stx) expression in enterohemorrhagic E. coli (EHEC) . The morpholine ring in AHU1 was replaced with a piperazine ring substituted with a methyl group to create this compound, enhancing its biochemical interactions and inhibitory potency .

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.401

IUPAC Name

1-[4-(4-Butyl-piperazin-1-yl)-phenyl]-pyrrole-2,5-dione

InChI

InChI=1S/C18H23N3O2/c1-2-3-10-19-11-13-20(14-12-19)15-4-6-16(7-5-15)21-17(22)8-9-18(21)23/h4-9H,2-3,10-14H2,1H3

InChI Key

PCWDZOOAOLLUKZ-UHFFFAOYSA-N

SMILES

O=C(C=C1)N(C2=CC=C(N3CCN(CCCC)CC3)C=C2)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AHU2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications

The AHU series includes four derivatives (AHU1–AHU4) with distinct structural modifications:

Compound Core Structure Modification(s) Key Feature
AHU1 Maleimide + morpholine Parent compound Baseline activity (60% inhibition at 50 µM)
AHU2 Maleimide + methyl-piperazine Morpholine → piperazine; methyl substitution Enhanced inhibition (near-complete at 50 µM)
AHU3 Maleimide + butyl-piperazine Morpholine → piperazine; butyl substitution Highest inhibition (superior to this compound)
AHU4 Phenyl-maleimide + morpholine Maleimide phenyl substitution Inactive (no inhibition)

Activity Comparison

Inhibition of stx2::GFP Expression
Compound Inhibition at 25 µM Inhibition at 50 µM Statistical Significance (vs. AHU1)
AHU1 ~40% 60% Baseline
This compound Not reported ~100% p < 0.05
AHU3 >60% ~100% p < 0.05
AHU4 0% 0% N/A
  • Key Findings :
    • This compound and AHU3 achieved near-complete inhibition of stx2::GFP expression at 50 µM, significantly outperforming AHU1 (p < 0.05) .
    • AHU4’s phenyl substitution on the maleimide group abolished activity, confirming the maleimide’s critical role in toxicity inhibition .
    • AHU3 demonstrated superior efficacy at lower concentrations (25 µM), leading to its selection for further studies .

Structure-Activity Relationship (SAR) Insights

Maleimide Group : Essential for activity. Substitution (AHU4) eliminated inhibition, suggesting the maleimide interacts directly with bacterial targets .

Piperazine vs. Morpholine : Replacing morpholine with piperazine improved potency, likely due to enhanced solubility or binding affinity .

Alkyl Chain Length : The butyl group in AHU3 provided greater inhibition than the methyl group in this compound, highlighting the importance of hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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